molecular formula C17H17ClN2O3 B12044684 N'-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide CAS No. 477733-47-4

N'-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide

Cat. No.: B12044684
CAS No.: 477733-47-4
M. Wt: 332.8 g/mol
InChI Key: FFAIUNZTCLISCN-DJKKODMXSA-N
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Description

N’-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide is a chemical compound with the molecular formula C17H17ClN2O3 and a molecular weight of 332.79 g/mol . This compound is part of a class of organic compounds known as chromones, which are characterized by a benzopyranone structure. The presence of a chloro group and a hydrazide moiety in its structure makes it a compound of interest in various fields of scientific research.

Chemical Reactions Analysis

N’-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include dry acetone, potassium carbonate, and catalytic amounts of potassium iodide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N’-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide has several scientific research applications:

Comparison with Similar Compounds

N’-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide can be compared with other similar compounds such as:

The presence of the chloro group and the cyclohexane ring in N’-((6-Chloro-4-oxo-4H-chromen-3-yl)methylene)cyclohexanecarbohydrazide makes it unique and potentially more effective in certain applications due to increased lipophilicity and steric effects.

Properties

CAS No.

477733-47-4

Molecular Formula

C17H17ClN2O3

Molecular Weight

332.8 g/mol

IUPAC Name

N-[(E)-(6-chloro-4-oxochromen-3-yl)methylideneamino]cyclohexanecarboxamide

InChI

InChI=1S/C17H17ClN2O3/c18-13-6-7-15-14(8-13)16(21)12(10-23-15)9-19-20-17(22)11-4-2-1-3-5-11/h6-11H,1-5H2,(H,20,22)/b19-9+

InChI Key

FFAIUNZTCLISCN-DJKKODMXSA-N

Isomeric SMILES

C1CCC(CC1)C(=O)N/N=C/C2=COC3=C(C2=O)C=C(C=C3)Cl

Canonical SMILES

C1CCC(CC1)C(=O)NN=CC2=COC3=C(C2=O)C=C(C=C3)Cl

Origin of Product

United States

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